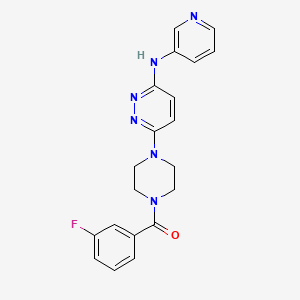
(3-Fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemically intricate molecules often studied for their potential biological activities and interactions. Such compounds are synthesized through multi-step chemical processes and analyzed using various spectroscopic and crystallographic techniques.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex reactions, including condensation, cyclization, and substitution reactions. For example, a study by Prasad et al. (2018) on a similar bioactive heterocycle, outlines the preparation from basic chemical precursors and its evaluation for antiproliferative activity, characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using X-ray crystallography, providing detailed insights into their crystalline forms and stability. The analysis includes conformational studies and the examination of intermolecular interactions, as highlighted in the research on boric acid ester intermediates with benzene rings (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving these compounds often entail electrophilic fluorination, palladium-catalyzed coupling, and nucleophilic substitution, as seen in the synthesis of pyridazinone derivatives for imaging dopamine D4 receptors (Eskola et al., 2002).
Aplicaciones Científicas De Investigación
Selective Anti-HIV-2 Activity
- A study synthesized β-carboline derivatives showing selective inhibition of the HIV-2 strain, comparable to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine. These derivatives, including similar compounds with a fluorophenyl group, did not show in vitro HIV-2 reverse transcriptase inhibition, suggesting a different mechanism for their anti-HIV-2 activity (Ashok et al., 2015).
Serotonin Receptor Activation
- Research on derivatives of 2-pyridinemethylamine, including those with a fluorophenyl group, found enhanced serotonin 5-HT1A receptor agonist activity. This activity was beneficial in animal models, with potential implications for treating depression (Vacher et al., 1999).
Imaging Dopamine Receptors
- A compound structurally similar to the query, used for imaging dopamine D4 receptors, was synthesized for ex vivo studies in rats. This demonstrates its potential application in neuroscience research, particularly in studying dopamine-related disorders (Eskola et al., 2002).
Antineoplastic Agent in Chronic Myelogenous Leukemia
- Flumatinib, a compound with structural similarities, is an antineoplastic tyrosine kinase inhibitor studied for its metabolism in chronic myelogenous leukemia (CML) patients. It's mainly metabolized by amide bond cleavage, indicating its role in targeted cancer therapy (Gong et al., 2010).
Anticonvulsant Agents
- Novel derivatives synthesized for their anticonvulsant activities showed potent effects in animal models, indicating their potential in treating convulsive disorders (Malik & Khan, 2014).
Docking Studies in Medicinal Chemistry
- Docking studies of piperazine-1-yl-1H-indazole derivatives, including compounds with a fluorophenyl group, highlight their importance in the field of medicinal chemistry (Balaraju et al., 2019).
Antimicrobial Activity
- New pyridine derivatives were synthesized and screened for their antimicrobial activity, showing variable and modest activity against bacteria and fungi. This underscores their potential use in developing new antimicrobial agents (Patel et al., 2011).
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c21-16-4-1-3-15(13-16)20(28)27-11-9-26(10-12-27)19-7-6-18(24-25-19)23-17-5-2-8-22-14-17/h1-8,13-14H,9-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIIJXORQYIKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

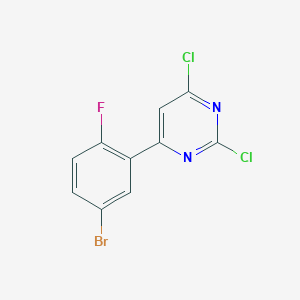


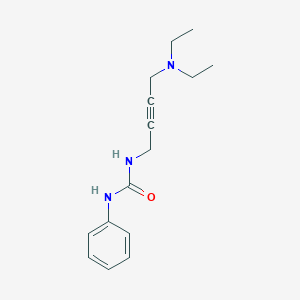


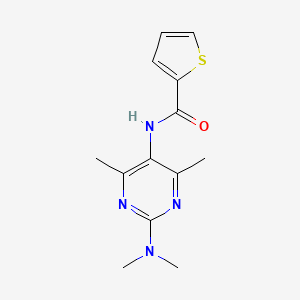
![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)
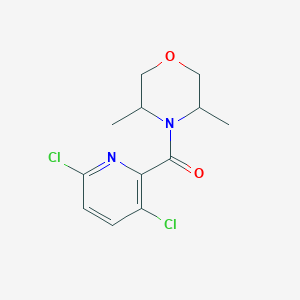
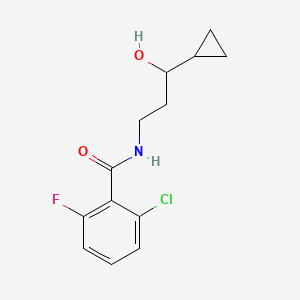


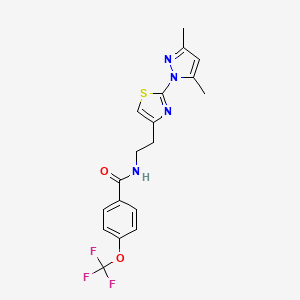
![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)